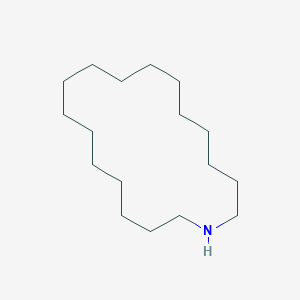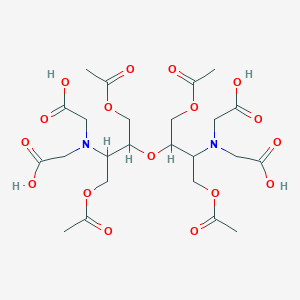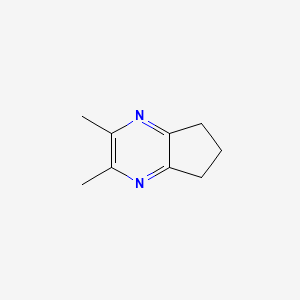
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine is an organic compound with the molecular formula C₉H₁₂N₂. It is a colorless to pale yellow liquid with a pungent odor. This compound belongs to the class of pyrazines, which are known for their aromatic properties and are often used in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine involves the reaction of styrene with 2,2-dibromopropane. This reaction typically requires a catalyst and is conducted under controlled laboratory conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and more efficient catalytic processes to maximize yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine oxides, while reduction could produce more saturated derivatives of the compound.
Scientific Research Applications
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It may be investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: This compound is used in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms. The compound’s effects are likely mediated through its ability to bind to and modulate the activity of certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine
- 5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl-
Comparison
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, particularly in the flavor and fragrance industry .
Properties
CAS No. |
38917-63-4 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2,3-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C9H12N2/c1-6-7(2)11-9-5-3-4-8(9)10-6/h3-5H2,1-2H3 |
InChI Key |
AIKNQWWUQFXNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2CCCC2=N1)C |
melting_point |
25 - 27 °C |
physical_description |
Solid low melting solid with a roasted nut odou |
solubility |
slightly soluble in water; soluble in oils, organic solvents very soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


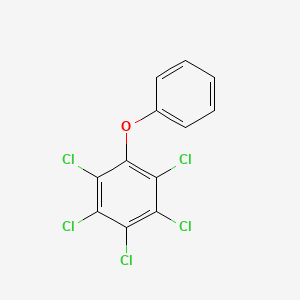
![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)
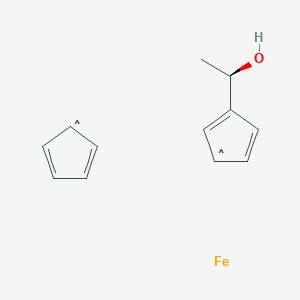
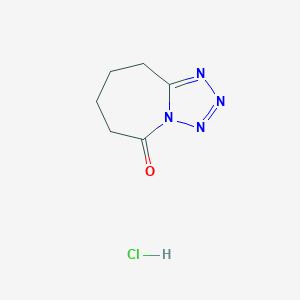
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
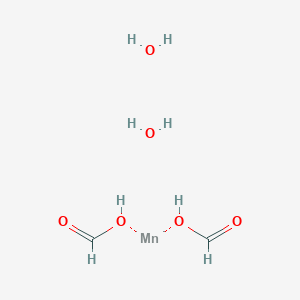
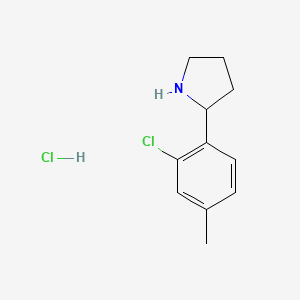
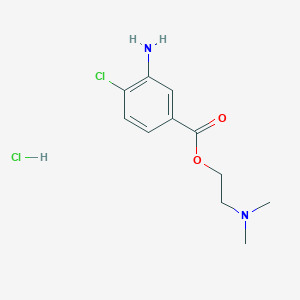
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
